molecular formula C15H21NO4 B558735 Boc-L-2-Methylphenylalanine CAS No. 114873-05-1

Boc-L-2-Methylphenylalanine

Cat. No. B558735
CAS RN: 114873-05-1
M. Wt: 279.33 g/mol
InChI Key: PCGOCPOJLMLJAR-LBPRGKRZSA-N
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Description

Boc-L-2-Methylphenylalanine is an off-white to white solid or powder . It is an unnatural amino acid derived from a C-H Activation methodology . The molecular formula is C15H21NO4 and the molecular weight is 279.33 g/mol .


Molecular Structure Analysis

The molecular structure of Boc-L-2-Methylphenylalanine consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the specific structural analysis of Boc-L-2-Methylphenylalanine is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Boc-L-2-Methylphenylalanine has a predicted density of 1.140±0.06 g/cm3, a melting point of 113°C, a predicted boiling point of 442.5±40.0 °C, a flashing point of 221.4°C, and a vapor pressure of 1.31E-08mmHg at 25°C .

Scientific Research Applications

Boc-Phe(2-Me)-OH: Scientific Research Applications

Peptide Self-Assembly in Nanomedicine: Boc-Phe(2-Me)-OH can be used in peptide self-assembly, a process crucial for creating complex nanomorphologies in nanomedicine. For example, combining Boc-Phe(2-Me)-OH with other self-assembling peptides can lead to the formation of nanostructures like “necklaces,” where beads are connected by elongated structures .

Amidation in Organic Synthesis: This compound is valuable in the amidation process of organic synthesis, where it can be used to create various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines. This process is significant for developing novel synthetic methods under mild conditions .

Anion Recognition in Supramolecular Chemistry: In supramolecular chemistry, Boc-Phe(2-Me)-OH plays a role in the recognition of chiral carboxylates by synthetic receptors. This application is fundamental for chemical, biological, and environmental processes involving anionic species .

Enantioselective Hydrolysis: As a derivative of Phenylalanine, Boc-Phe(2-Me)-OH is used in the enantioselective hydrolysis of amino acid esters. This application is crucial for producing optically active compounds .

Safety and Hazards

Boc-L-2-Methylphenylalanine may cause skin, eye, and respiratory tract irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of Boc-Phe(2-Me)-OH are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .

Mode of Action

It’s known that boc-phe(2-me)-oh can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .

Biochemical Pathways

Boc-Phe(2-Me)-OH, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .

Result of Action

Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .

Action Environment

The action of Boc-Phe(2-Me)-OH can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules

properties

IUPAC Name

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375788
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-Methylphenylalanine

CAS RN

114873-05-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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